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Compound of Interest

Compound Name: Benzyl octyl adipate

Cat. No.: B044164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Benzyl Octyl Adipate, a key compound in various industrial applications. This document

details the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental

protocols for acquiring this data.

Introduction to Benzyl Octyl Adipate
Benzyl octyl adipate (BOA) is a diester of adipic acid with benzyl alcohol and octanol. Its

chemical structure combines an aromatic moiety and a long aliphatic chain, giving it unique

properties as a plasticizer and solvent. Spectroscopic analysis is crucial for confirming its

identity, purity, and for quality control in its applications.

Molecular Structure:

Molecular Formula: C₂₁H₃₂O₄ Molecular Weight: 348.48 g/mol [1]

Spectroscopic Data Presentation
Due to the limited availability of published spectra for Benzyl Octyl Adipate, this section

presents predicted data based on the analysis of structurally similar compounds, including

various adipate and benzyl esters.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl Octyl Adipate in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 m 5H
Aromatic protons

(C₆H₅)

~ 5.12 s 2H
Benzyl CH₂

(C₆H₅CH₂)

~ 4.06 t 2H
Octyl CH₂ (-O-CH₂-

(CH₂)₆CH₃)

~ 2.30 m 4H
Adipate CH₂ (-O-CO-

CH₂-)

~ 1.65 m 6H

Adipate CH₂ (-CO-

CH₂-CH₂-), Octyl CH₂

(-O-CH₂-CH₂-)

~ 1.28 m 10H
Octyl CH₂ (-(CH₂)₅-

CH₃)

~ 0.88 t 3H Octyl CH₃ (-CH₂-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for Benzyl Octyl Adipate in CDCl₃
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Chemical Shift (δ, ppm) Assignment

~ 173.2 Ester Carbonyl (C=O)

~ 136.0 Aromatic C (quaternary)

~ 128.5 Aromatic CH

~ 128.2 Aromatic CH

~ 66.5 Benzyl CH₂

~ 65.0 Octyl O-CH₂

~ 34.0 Adipate α-CH₂

~ 31.8 Octyl CH₂

~ 29.2 Octyl CH₂

~ 28.6 Octyl CH₂

~ 25.9 Octyl CH₂

~ 24.5 Adipate β-CH₂

~ 22.6 Octyl CH₂

~ 14.1 Octyl CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of Benzyl Octyl Adipate is expected to show characteristic absorptions for the ester

functional groups and the aromatic and aliphatic moieties.

Table 3: Predicted FTIR Absorption Bands for Benzyl Octyl Adipate
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3030 Medium Aromatic C-H stretch

~ 2930, 2860 Strong Aliphatic C-H stretch

~ 1735 Strong C=O stretch (ester)

~ 1450, 1380 Medium C-H bend (aliphatic)

~ 1250, 1170 Strong C-O stretch (ester)

~ 750, 690 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for

this analysis.

Table 4: Predicted Key Mass Fragments for Benzyl Octyl Adipate (EI-MS)

m/z Proposed Fragment

348 [M]⁺ (Molecular ion)

257 [M - C₇H₇]⁺ (Loss of benzyl group)

241 [M - C₈H₁₅O]⁺ (Loss of octoxy group)

149
[C₈H₅O₃]⁺ (Phthalic anhydride-like fragment,

common in plasticizers)

113 [C₈H₁₇]⁺ (Octyl cation)

108 [C₇H₈O]⁺ (Benzyl alcohol)

91
[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl

compounds)
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Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of Benzyl
Octyl Adipate.

NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

3.1.1. Sample Preparation

Weighing: Accurately weigh approximately 10-20 mg of Benzyl Octyl Adipate for ¹H NMR

and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

Dissolution: Cap the vial and gently swirl or sonicate to ensure the sample is completely

dissolved.

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter,

transfer the solution into a 5 mm NMR tube.[4]

Labeling: Clearly label the NMR tube.

3.1.2. Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good

resolution.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16 to 32.

Relaxation Delay: 1-2 seconds.
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¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

3.1.3. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the

peaks in both ¹H and ¹³C spectra.

FTIR Spectroscopy Protocol
This protocol describes the analysis of liquid samples using an FTIR spectrometer with an

Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[5]

3.2.1. Sample Preparation

ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it

with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry

completely.[1]

Sample Application: Place a single drop of Benzyl Octyl Adipate directly onto the center of

the ATR crystal.[1]

3.2.2. Data Acquisition
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Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will

be automatically subtracted from the sample spectrum to remove environmental

interferences (e.g., CO₂, water vapor).

Sample Scan: Acquire the FTIR spectrum of the sample.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise

ratio.

3.2.3. Data Processing

Baseline Correction: Apply a baseline correction if necessary.

Peak Labeling: Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and

identifying volatile and semi-volatile compounds.

3.3.1. Sample Preparation

Dilution: Prepare a dilute solution of Benzyl Octyl Adipate (e.g., 1 mg/mL) in a volatile

organic solvent such as hexane or ethyl acetate.

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3.3.2. Data Acquisition

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Parameters:

Injection Volume: 1 µL.
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Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

3.3.3. Data Analysis

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the

compound.

Mass Spectrum: Extract the mass spectrum at the apex of the chromatographic peak.

Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions.

Compare the fragmentation pattern with predicted patterns or library spectra for confirmation.

Workflow and Logical Relationships
The following diagrams illustrate the workflows for the spectroscopic analysis of Benzyl Octyl
Adipate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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